molecular formula C3H4MgO3 B14336277 (Acrylato-O)hydroxymagnesium CAS No. 97659-41-1

(Acrylato-O)hydroxymagnesium

Cat. No.: B14336277
CAS No.: 97659-41-1
M. Wt: 112.37 g/mol
InChI Key: NEDXWEITJRGWNZ-UHFFFAOYSA-L
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Description

(Acrylato-O)hydroxymagnesium is a coordination compound featuring magnesium ions bound to acrylate ligands via oxygen atoms (acrylato-O) and hydroxyl groups. Magnesium’s small ionic radius and +2 charge favor octahedral or tetrahedral coordination geometries, distinct from transition metals like Zn(II) or Fe(II) .

Properties

CAS No.

97659-41-1

Molecular Formula

C3H4MgO3

Molecular Weight

112.37 g/mol

IUPAC Name

magnesium;prop-2-enoate;hydroxide

InChI

InChI=1S/C3H4O2.Mg.H2O/c1-2-3(4)5;;/h2H,1H2,(H,4,5);;1H2/q;+2;/p-2

InChI Key

NEDXWEITJRGWNZ-UHFFFAOYSA-L

Canonical SMILES

C=CC(=O)[O-].[OH-].[Mg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Acrylato-O)hydroxymagnesium typically involves the reaction of magnesium hydroxide with acrylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Mg(OH)2+2CH2=CHCOOHMg(CH2=CHCOO)2+2H2O\text{Mg(OH)}_2 + 2\text{CH}_2=\text{CHCOOH} \rightarrow \text{Mg(CH}_2=\text{CHCOO)}_2 + 2\text{H}_2\text{O} Mg(OH)2​+2CH2​=CHCOOH→Mg(CH2​=CHCOO)2​+2H2​O

In this reaction, magnesium hydroxide reacts with acrylic acid to form this compound and water. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is typically carried out in batch reactors or continuous flow reactors, depending on the desired scale of production. The use of continuous flow reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Acrylato-O)hydroxymagnesium undergoes various chemical reactions, including:

    Polymerization: The acrylate group can undergo free radical polymerization to form polyacrylates.

    Substitution Reactions: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

    Coordination Reactions: The magnesium ion can coordinate with other ligands, forming complex structures.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization of the acrylate group.

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used to substitute the hydroxyl group.

    Coordination Reactions: Ligands such as ethylenediamine or bipyridine can coordinate with the magnesium ion.

Major Products Formed

    Polymerization: Polyacrylates, which are used in various applications such as adhesives, coatings, and biomedical devices.

    Substitution Reactions: Substituted acrylates with different functional groups, which can be used as intermediates in organic synthesis.

    Coordination Reactions: Magnesium complexes with various ligands, which can have applications in catalysis and material science.

Scientific Research Applications

(Acrylato-O)hydroxymagnesium has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of polyacrylates and other acrylate-based polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form hydrogels.

    Medicine: Explored for its use in biomedical devices, such as contact lenses and wound dressings, due to its favorable mechanical properties and biocompatibility.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (Acrylato-O)hydroxymagnesium involves its ability to undergo polymerization and form cross-linked networks. The acrylate groups can participate in free radical polymerization, leading to the formation of polyacrylate chains. The magnesium ion can also coordinate with other ligands, forming complex structures that can enhance the mechanical properties of the resulting materials.

Comparison with Similar Compounds

Structural and Coordination Differences

Zinc Acrylate Complexes (e.g., [Zn(C₃H₃O₂)₂(H₂O)(C₁₂H₁₀N₂)]·H₂O)
  • Coordination Geometry: Zn(II) in the referenced complex adopts a trigonal bipyramidal geometry, with nitrogen donors from 1,10-phenanthroline and oxygen from acrylate/water . In contrast, Mg(II) typically forms octahedral or tetrahedral structures due to its smaller size and lack of d-orbital flexibility.
  • Hydrogen Bonding : The zinc complex exhibits strong intra- and intermolecular hydrogen bonds, forming 1D double chains with hexagonal water-oxygen rings . Magnesium acrylates may display simpler hydrogen-bonding networks due to fewer available coordination sites.
Magnesium Aluminometasilicate
  • Composition and pH: Unlike (Acrylato-O)hydroxymagnesium, magnesium aluminometasilicate is a mixed oxide with Al, Si, and Mg. Its aqueous suspension has a pH of 8.5–10.5 , whereas acrylate-containing magnesium compounds may exhibit lower pH due to acrylate’s acidic nature.
  • Analytical Methods: Assays for MgO in aluminometasilicates involve gravimetric or spectroscopic techniques , which could be adapted for quantifying magnesium in acrylate complexes.
Organic Acrylates (e.g., Methyl 3-(4-hydroxyphenyl)acrylate)
  • Physical Properties : Organic acrylates like methyl acrylates have lower thermal stability (melting points ~50–100°C) compared to metal-coordinated acrylates, which often decompose at higher temperatures (>200°C) due to strong metal-ligand bonds .
  • Applications: Organic acrylates are used as monomers in polymers for ophthalmic or dental applications , while metal acrylates may serve as crosslinking agents or precursors for inorganic-organic hybrids.

Data Table: Key Properties of Selected Compounds

Compound Metal Center Coordination Geometry pH (aqueous) Thermal Stability Applications
This compound (inferred) Mg(II) Octahedral/Tetrahedral ~6–8* >200°C Materials science, catalysis
Zinc Acrylate Zn(II) Trigonal Bipyramidal Not reported ~180–220°C Crystal engineering, sensors
Magnesium Aluminometasilicate Mg/Al/Si Amorphous/Polymeric 8.5–10.5 >300°C Pharmaceuticals, antacids
Methyl Acrylate Organic N/A ~3–5 50–100°C Polymer production, dental resins

*Estimated based on acrylate ligand behavior.

Research Findings and Contrasts

  • Crystallography : Zinc acrylates form intricate 1D chains via hydrogen bonding , while magnesium’s preference for simpler geometries may limit such complexity.
  • Stability: Magnesium aluminometasilicate’s high thermal stability (>300°C) contrasts with organic acrylates but aligns with inorganic metal acrylates.

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